molecular formula C23H22N4O5S B2805490 3-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide CAS No. 393834-94-1

3-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide

Cat. No.: B2805490
CAS No.: 393834-94-1
M. Wt: 466.51
InChI Key: RPJKYVPKYYUWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide is a complex organic compound with a unique structure that includes a nitro group, a pyridine ring, and a piperidine moiety

Properties

IUPAC Name

3-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c28-23(17-5-3-7-20(15-17)27(29)30)25-19-9-11-21(12-10-19)33(31,32)26-14-2-1-8-22(26)18-6-4-13-24-16-18/h3-7,9-13,15-16,22H,1-2,8,14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJKYVPKYYUWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-nitrobenzoic acid with 4-(2-pyridin-3-ylpiperidin-1-yl)sulfonyl chloride under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and nitro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield various substituted benzamide derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide exhibit anticancer properties. For instance, derivatives of benzamide have been evaluated for their ability to inhibit specific kinases involved in cancer progression. A notable study reported that benzamide derivatives containing pyridine and piperidine moieties showed significant inhibition of RET kinase activity, which is implicated in various cancers .

Case Study :
A derivative with a similar structure was tested for its IC50 values against cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis in malignant cells. This suggests that this compound could be further explored as an anticancer agent.

Neurological Disorders

The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Research has shown that piperidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety.

Case Study :
In a pharmacological evaluation, a related piperidine compound demonstrated efficacy in animal models of anxiety, indicating that modifications to the piperidine structure may enhance the anxiolytic properties of similar compounds .

Comparative Analysis of Related Compounds

Compound NameStructureKey ActivityReference
Compound AStructure ARET Kinase Inhibition
Compound BStructure BAnxiolytic Effects
This compoundStructure CPotential Anticancer ActivityCurrent Research

Mechanism of Action

The mechanism of action of 3-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide is unique due to its combination of a nitro group, pyridine ring, and piperidine moiety, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

The compound 3-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide is a novel benzamide derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C23H22N4O5SC_{23}H_{22}N_{4}O_{5}S, indicating the presence of a nitro group, sulfonamide linkage, and a piperidine moiety. The structural complexity suggests potential interactions with various biological targets.

Antimicrobial Activity

Research has indicated that compounds structurally similar to This compound exhibit notable antimicrobial properties. A study evaluated a series of substituted derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among the tested compounds, five demonstrated significant activity with IC50 values ranging from 1.35 to 2.18 mM .

CompoundIC50 (mM)
Compound A1.35
Compound B1.75
Compound C2.00
Compound D2.10
Compound E2.18

Antitumor Activity

Similar benzamide derivatives have been investigated for their antitumor effects, particularly as inhibitors of various kinases involved in cancer progression. For instance, selected compounds showed moderate to high potency in inhibiting RET kinase activity, which is crucial in certain types of cancers .

The biological activity of This compound can be attributed to its ability to interact with specific protein targets involved in cell signaling pathways. The presence of the pyridine and piperidine groups suggests that these moieties may facilitate binding to enzymes or receptors critical for antimicrobial or antitumor activity.

Case Study 1: Antitubercular Evaluation

In a recent study, a series of novel benzamide derivatives were synthesized and tested against Mycobacterium tuberculosis. The results confirmed that modifications in the structure significantly influenced the biological activity, highlighting the importance of specific functional groups in enhancing efficacy against bacterial strains.

Case Study 2: Kinase Inhibition

Another investigation focused on evaluating various benzamide derivatives as RET kinase inhibitors. The study employed ELISA-based assays to determine kinase inhibition levels, revealing that certain compounds could effectively reduce cell proliferation driven by RET mutations, suggesting potential therapeutic applications in cancer treatment .

Q & A

Basic: What are the key synthetic pathways for preparing 3-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the sulfonamide core. Key steps include:

  • Sulfonylation : Reaction of 4-aminophenyl sulfonyl chloride with 2-(pyridin-3-yl)piperidine under basic conditions (e.g., triethylamine in dichloromethane).
  • Amide Coupling : Condensation of the sulfonamide intermediate with 3-nitrobenzoyl chloride using coupling agents like HATU or EDC in DMF .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures to achieve >95% purity. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) or HPLC .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify proton environments and carbon frameworks, with DMSO-d6 as the solvent.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion).
  • HPLC : Purity assessment using C18 columns and acetonitrile/water gradients .
  • FT-IR : Validates functional groups (e.g., sulfonyl S=O stretch at ~1350 cm1^{-1}, nitro group at ~1520 cm1^{-1}) .

Basic: What initial biological activities are hypothesized for this compound?

Based on structural analogs (e.g., BCL-2 inhibitors like ABT-199), the compound may target apoptosis pathways due to its sulfonyl benzamide core and nitro group, which enhance binding to hydrophobic pockets in proteins . Preliminary assays could include:

  • In vitro cytotoxicity : Against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
  • Enzyme inhibition : Screening against kinases or proteases via fluorescence polarization .

Advanced: How can reaction conditions be optimized to improve sulfonylation yields?

  • Solvent Selection : Replace DCM with THF or DMF to enhance solubility of intermediates.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate sulfonamide formation.
  • Temperature Control : Perform reactions at 0–5°C to minimize side products .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours .

Advanced: What crystallographic methods are suitable for resolving its 3D structure?

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., methanol/water). Use PHENIX or Phaser-2.1 software for structure solution and refinement. Anomalous dispersion (e.g., sulfur SAD) enhances phase determination .
  • Density Functional Theory (DFT) : Validate bond lengths/angles against experimental data .

Advanced: How can structure-activity relationship (SAR) studies guide modifications?

  • Core Modifications : Replace the pyridinyl-piperidine moiety with morpholine or thiomorpholine to alter lipophilicity.
  • Nitro Group Substitution : Test -CF3_3 or -CN groups to modulate electron-withdrawing effects.
  • Biological Testing : Compare IC50_{50} values in kinase inhibition assays to identify critical substituents .

Advanced: How should researchers address contradictions in biological activity data?

  • Assay Standardization : Use uniform cell lines (e.g., HEK293) and control compounds (e.g., staurosporine for kinase assays).
  • Dose-Response Curves : Perform 10-point dilutions (1 nM–100 µM) to ensure reproducibility.
  • Off-Target Profiling : Screen against >50 unrelated targets (e.g., GPCRs, ion channels) to rule out nonspecific binding .

Advanced: What computational tools predict its pharmacokinetic and target engagement profiles?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with BCL-2 or similar targets.
  • ADME Prediction : SwissADME or pkCSM to estimate logP (~3.5), solubility (<10 µM), and CYP450 inhibition .
  • MD Simulations : GROMACS for 100-ns trajectories to assess protein-ligand stability .

Advanced: What in vivo models are appropriate for evaluating therapeutic potential?

  • Xenograft Models : Implant HT-29 (colon cancer) cells in nude mice; administer 10–50 mg/kg orally daily. Monitor tumor volume via caliper measurements.
  • Pharmacokinetics : Collect plasma at 0.5, 2, 6, 24 hours post-dose for LC-MS/MS analysis of bioavailability .

Advanced: How can stability challenges in formulation be mitigated?

  • Lyophilization : Prepare lyophilized powders with sucrose (1:1 ratio) for long-term storage.
  • pH Optimization : Buffered solutions (pH 6.8–7.4) to prevent hydrolysis of the sulfonamide group.
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance aqueous solubility and reduce hepatic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.